molecular formula C36H49N7O7S B12317463 Pyr-phe-phe-gly-leu-met-NH2

Pyr-phe-phe-gly-leu-met-NH2

Cat. No.: B12317463
M. Wt: 723.9 g/mol
InChI Key: CTTLAZLIKHEYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyr-phe-phe-gly-leu-met-NH2: is a bioactive peptide belonging to the tachykinin family. Tachykinins are evolutionarily conserved small peptides that play significant roles in various physiological processes. This compound, characterized by its common carboxyl-terminal sequence, is widely distributed in mammalian peripheral and central nervous systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyr-phe-phe-gly-leu-met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of SPPS are employed to enhance yield and purity. The use of advanced purification techniques ensures the production of high-quality peptides suitable for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Pyr-phe-phe-gly-leu-met-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyr-phe-phe-gly-leu-met-NH2 has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling, inflammation, and immune response.

    Medicine: Explored for its potential therapeutic effects in cancer, pain management, and neurodegenerative diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The biological actions of Pyr-phe-phe-gly-leu-met-NH2 are primarily mediated through G protein-coupled receptors, such as the neurokinin-1 receptor (NK1R). Upon binding to NK1R, the peptide activates signaling pathways that regulate various physiological functions, including inflammation, cell proliferation, and pain perception. The activation of these pathways involves the production of secondary messengers like IP3 and the release of intracellular calcium .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence and the distinct physiological roles it plays. Its ability to interact with NK1R and modulate various signaling pathways makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H49N7O7S/c1-22(2)18-27(35(49)41-25(32(37)46)16-17-51-3)40-31(45)21-38-33(47)28(19-23-10-6-4-7-11-23)42-36(50)29(20-24-12-8-5-9-13-24)43-34(48)26-14-15-30(44)39-26/h4-13,22,25-29H,14-21H2,1-3H3,(H2,37,46)(H,38,47)(H,39,44)(H,40,45)(H,41,49)(H,42,50)(H,43,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTLAZLIKHEYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49N7O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

723.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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